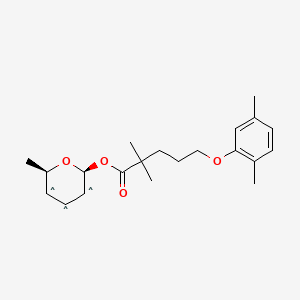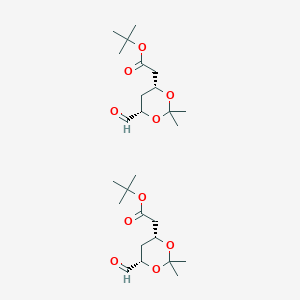
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester is a synthetic organic compound with a unique molecular structure. It is primarily used in research and industrial applications due to its distinctive chemical properties and potential for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester typically involves the protection of hydroxyl groups and subsequent esterification. The process begins with the protection of the hydroxyl groups using isopropylidene to form a cyclic acetal. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
L-erythro-Hexuronic acid: A related compound with similar structural features but without the ester group.
D-glucuronic acid: Another hexuronic acid with different stereochemistry.
L-galacturonic acid: A hexuronic acid with a different configuration of hydroxyl groups.
Uniqueness
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester is unique due to its specific esterification and protection of hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C26H44O10 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/2C13H22O5/c2*1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h2*8-10H,6-7H2,1-5H3/t2*9-,10+/m11/s1 |
InChI 键 |
XAKGQLBPEBWXQX-QMDGSZRWSA-N |
手性 SMILES |
CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C.CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C.CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


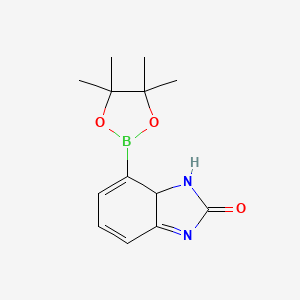
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
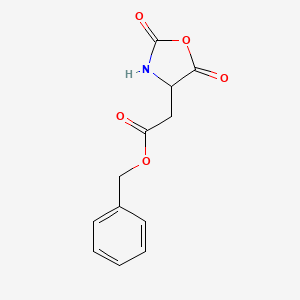
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
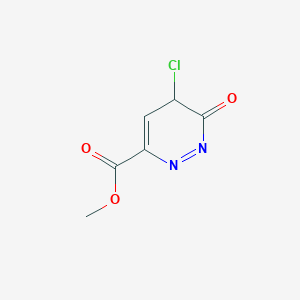
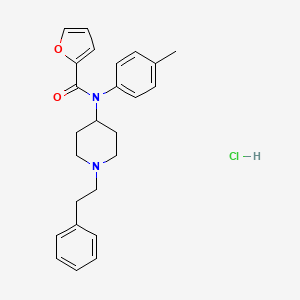
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
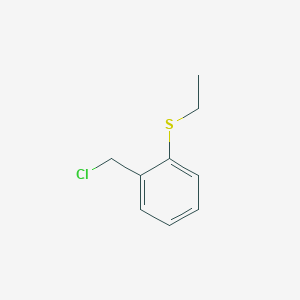
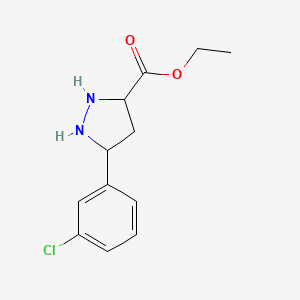

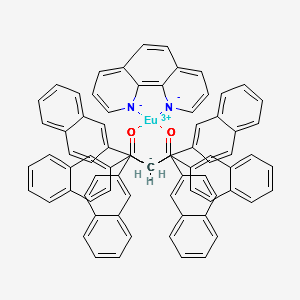
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
